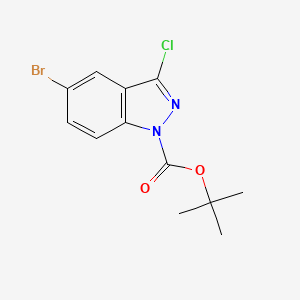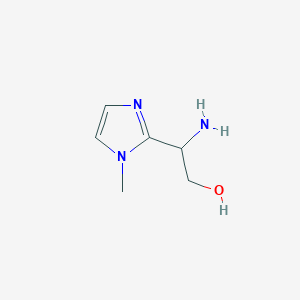
1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with a hydroxyphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-hydroxyacetophenone with hydrazine hydrate under acidic conditions to form the pyrazolone ring. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions: 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(4-oxophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one.
Reduction: Formation of 1-(4-hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-ol.
Substitution: Formation of various substituted pyrazolones depending on the substituent introduced.
科学研究应用
1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
相似化合物的比较
1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione: Used as a leveler in copper electroplating.
4-Hydroxyacetophenone: Used in the synthesis of various pharmaceuticals and as a precursor for other chemical compounds.
Uniqueness: 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its hydroxyphenyl group allows for additional functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-10(14)11-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,11,14) |
InChI 键 |
MHZYBKNNAWWZLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NN1C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone](/img/structure/B13080605.png)
![5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)
![(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)




![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)

![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)



